

Decanoyl-RVKR-CMK TFA: A Technical Guide to Kex2 Protease Inhibition

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Decanoyl-RVKR-CMK TFA** as a potent inhibitor of Kex2 protease. It covers the inhibitor's mechanism of action, quantitative inhibition data, detailed experimental protocols for its characterization, and its role in the context of cellular protein processing pathways.

Introduction to Kex2 Protease and Decanoyl-RVKR-CMK

Kex2 protease (also known as kexin) is a calcium-dependent serine protease found in the yeast Saccharomyces cerevisiae.[1] It is the original member and prototype of the proprotein convertase (PC) family, a group of subtilisin-like endoproteases crucial for the maturation of a wide variety of precursor proteins in the eukaryotic secretory pathway.[2][3][4] Kex2 resides in a late Golgi compartment and proteolytically activates proproteins by cleaving C-terminal to specific pairs of basic amino acids, primarily Lys-Arg and Arg-Arg.[1][5][6] Its substrates in yeast include the precursors to the α -mating pheromone and the killer toxin.[5]

Decanoyl-Arg-Val-Lys-Arg-CMK (Dec-RVKR-CMK) is a synthetic, peptide-based inhibitor designed to target Kex2 and its homologs.[3][7] Key features include:

 Peptide Sequence (RVKR): Mimics the consensus recognition site of proprotein convertases, conferring specificity.



- Decanoyl Group: A ten-carbon acyl chain attached to the N-terminus that increases the molecule's hydrophobicity and cell permeability.[4]
- Chloromethylketone (CMK): An irreversible reactive group at the C-terminus that forms a
 covalent bond with the active site histidine of the protease, leading to permanent inactivation.
 [4]

Decanoyl-RVKR-CMK is a broad-spectrum inhibitor, showing activity against all seven members of the mammalian proprotein convertase family, including Furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[7][8]

Mechanism of Inhibition

Decanoyl-RVKR-CMK acts as a suicide inhibitor. The RVKR peptide sequence directs the molecule to the active site of Kex2. Once bound, the chloromethylketone (CMK) moiety covalently alkylates the imidazole side chain of the catalytic histidine residue. This irreversible modification permanently inactivates the enzyme, preventing it from processing its natural substrates.

Quantitative Inhibition Data

Decanoyl-RVKR-CMK has been characterized against Kex2 and other homologous proprotein convertases. The following table summarizes key quantitative data from the literature. It is important to note that while Decanoyl-RVKR-CMK is widely used as a Kex2 inhibitor, much of the recent quantitative analysis has focused on its potent inhibition of the human homolog, furin.

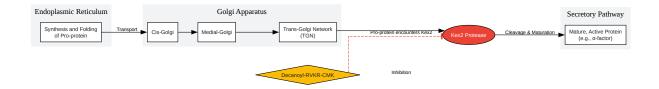


Target Protease	Inhibitor	Parameter	Value	Notes
Kex2	Decanoyl-RVKR- CMK	Ki	8.45 μΜ	Peptide-based CMK inhibitor targeting secreted soluble kexin.
Kex2	Pro-NvI-Tyr-Lys- Arg-CMK	Ki	3.7 nM	A highly potent peptidyl chloromethane inhibitor.[3]
Furin	Decanoyl-RVKR- CMK	IC50	57 nM	Inhibition of SARS-CoV-2 spike protein cleavage.

For context, Kex2 is a highly efficient enzyme. Kinetic studies using optimal fluorogenic peptide substrates have demonstrated catalytic efficiencies (kcat/KM) in the range of $1-5 \times 10^7 \text{ M}^{-1}\text{s}^{-1}$. [1][2][9]

Signaling Pathway and Experimental Workflow

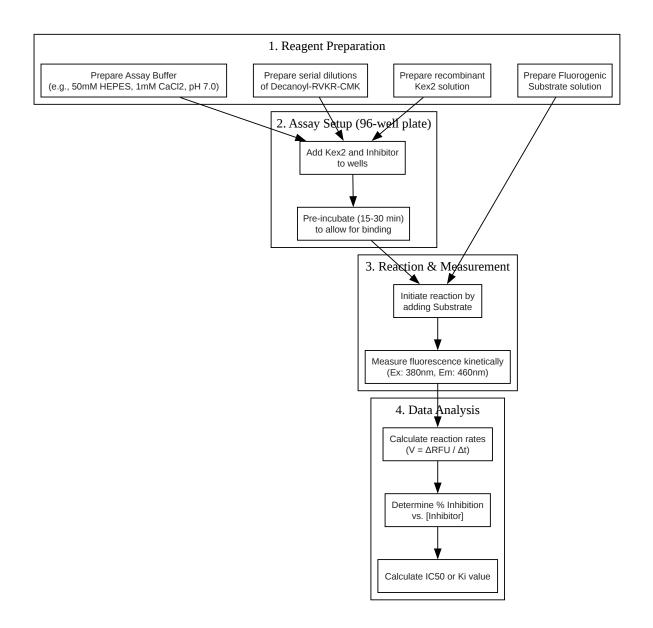
Visualizations of the biological context and experimental application of Kex2 inhibition are provided below using the DOT language.





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Kex2-mediated proprotein processing in the Golgi apparatus.





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